
(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is a chemical compound that features a triazole ring, an aminopropyl group, and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions.
Methanol Moiety Addition: The methanol group is usually added through a reduction reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated heterocycles.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for drug design and development.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine
Industry
In industry, it can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the aminopropyl group can engage in ionic interactions, facilitating binding to biological macromolecules.
相似化合物的比较
Similar Compounds
(3-aminopropyl)triethoxysilane: Used in surface modification and silanization.
(3-aminopropyl)trimethoxysilane: Similar applications in surface chemistry.
Uniqueness
(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is unique due to its combination of a triazole ring and an aminopropyl group, which provides a versatile platform for chemical modifications and biological interactions.
属性
IUPAC Name |
[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12N4O.3ClH/c2*7-2-1-3-10-4-6(5-11)8-9-10;;;/h2*4,11H,1-3,5,7H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQXRIAIXGAMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCN)CO.C1=C(N=NN1CCCN)CO.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl3N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)
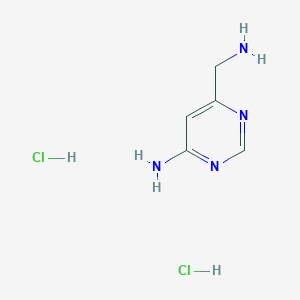
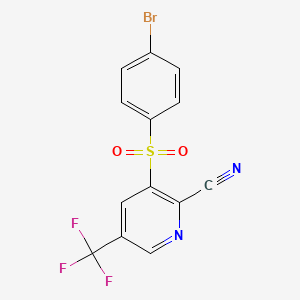
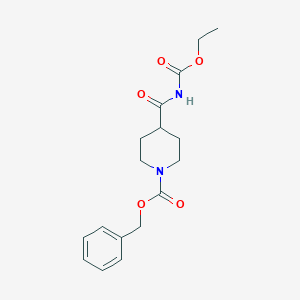
![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)

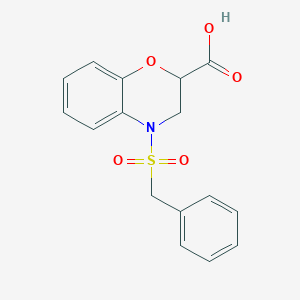
![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)
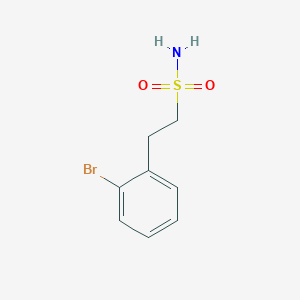
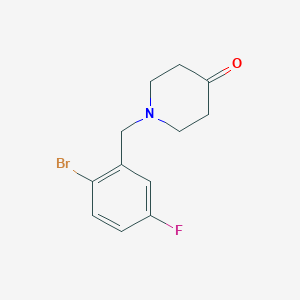
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
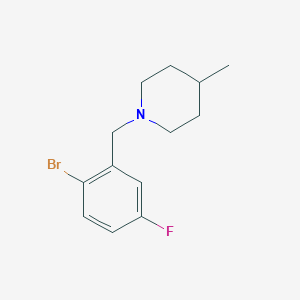
![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)
